![molecular formula C18H21ClN4O3S2 B2784443 1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea CAS No. 1396681-08-5](/img/structure/B2784443.png)
1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea is a useful research compound. Its molecular formula is C18H21ClN4O3S2 and its molecular weight is 440.96. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea belongs to a class of compounds that have been studied for their ability to form various heterocyclic compounds. For instance, the reaction of certain dithiazolium perchlorates with active methylene compounds leads to the formation of heterocycles like hydroxy and mercaptopyrimidines, which upon further treatment can yield aminothio compounds or isothiazolopyrimidines (Shibuya, 1984).
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. For instance, triazole derivatives synthesized using sodium 1-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl) and heptadecane-1-sulfonate showed significant antimicrobial activity, indicating the potential for such compounds in developing new antimicrobial agents (El-Sayed, 2006).
Herbicidal Activity
The study of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has shown that they possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that compounds within this chemical framework, including those closely related to this compound, could be potent herbicides (Moran, 2003).
Antifungal and Insecticidal Activity
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal activities and insecticidal activity. Such studies highlight the potential for this compound and its derivatives in agricultural and pest control applications (Xu et al., 2017).
Serotonin Receptor Antagonism
3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, a class of compounds similar to this compound, have been evaluated for their binding affinity and inhibitory effect on serotonin 5-HT6 receptors. Such compounds have demonstrated significant activity, indicating their potential as 5-HT6 receptor ligands (Ivachtchenko et al., 2010).
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s hypothesized that it may interact with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or through intermolecular forces .
Biochemical Pathways
The compound may affect various biochemical pathways. This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
It’s suggested that the compound might have significant antipromastigote activity, as indicated by its low ic50 value .
properties
IUPAC Name |
1-[5-(3-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c19-12-4-3-7-14(10-12)28(25,26)23-9-8-15-16(11-23)27-18(21-15)22-17(24)20-13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCRYQBWUFDHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

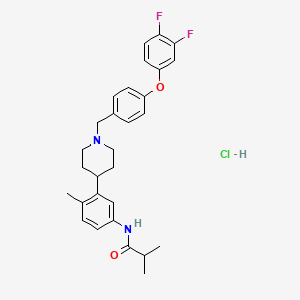
![1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2784361.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2784366.png)
![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)
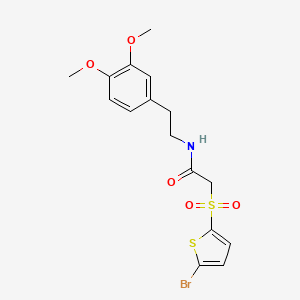


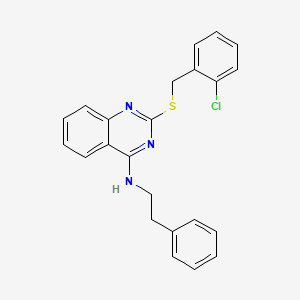
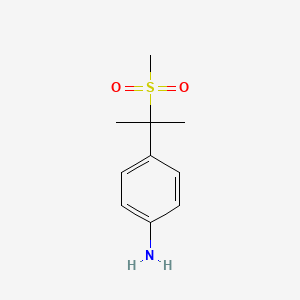
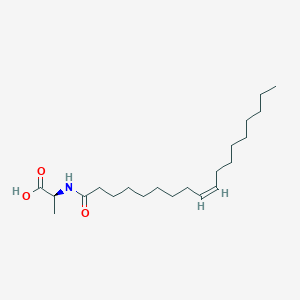

![4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2784381.png)
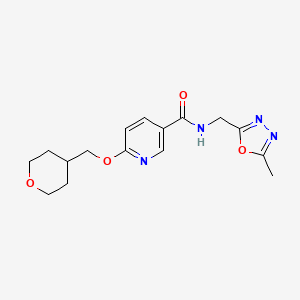
![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2784383.png)